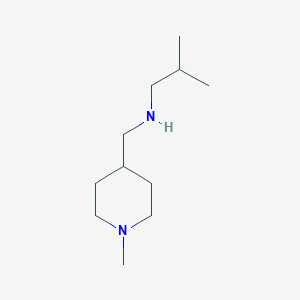![molecular formula C13H20N2O3 B2900276 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile CAS No. 1436024-10-0](/img/structure/B2900276.png)
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile, also known as MPCC, is a compound that has attracted attention in the scientific community due to its potential applications in research.
Mechanism of Action
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile works by binding to the active site of HIF-1α, preventing it from interacting with other proteins and inhibiting its activity. This inhibition leads to a decrease in the expression of genes that are involved in the growth and proliferation of cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose and fatty acids. This inhibition can lead to a decrease in the production of ATP, the main energy source for cells, ultimately leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile in lab experiments is its specificity for HIF-1α, which allows for targeted inhibition of this protein. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Future Directions
There are several potential future directions for research involving 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the effects of this compound on other enzymes and proteins, which could lead to the development of new therapeutic agents for a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Synthesis Methods
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of morpholine with 3-bromopropionyl chloride, followed by the addition of 5-methyl-2-oxolane-2-carboxylic acid and potassium carbonate. The resulting product is then treated with cyanogen bromide to yield this compound.
Scientific Research Applications
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile has been used in various scientific studies due to its ability to inhibit the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of cellular responses to hypoxia. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making this compound a potential anti-cancer agent.
properties
IUPAC Name |
4-[3-(5-methyloxolan-2-yl)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-2-3-12(18-10)4-5-13(16)15-6-7-17-9-11(15)8-14/h10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAYGPUGYWCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)


![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)
![N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2900202.png)
![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900204.png)
![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)